1-(3-ethoxy-4-phenylmethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride
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Overview
Description
1-(3-ethoxy-4-phenylmethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride is a synthetic organic compound that belongs to the class of amines. It is characterized by the presence of an ethoxy group, a phenylmethoxy group, and a pyridin-2-ylmethyl group attached to a methanamine backbone. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-ethoxy-4-phenylmethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine typically involves multiple steps:
Formation of the Ethoxy-Phenylmethoxy Intermediate: This step involves the reaction of 3-ethoxyphenol with benzyl chloride in the presence of a base such as potassium carbonate to form 3-ethoxy-4-phenylmethoxyphenol.
Amination Reaction: The intermediate is then reacted with pyridin-2-ylmethylamine under suitable conditions, such as heating in the presence of a catalyst, to form the desired methanamine derivative.
Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to the methanamine derivative to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, use of advanced catalysts, and purification methods like recrystallization or chromatography are commonly employed.
Chemical Reactions Analysis
Types of Reactions
1-(3-ethoxy-4-phenylmethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
1-(3-ethoxy-4-phenylmethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-ethoxy-4-phenylmethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-ethoxy-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine
- 1-(3-ethoxy-4-phenylmethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine
- 1-(3-ethoxy-4-phenylmethoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine
Uniqueness
1-(3-ethoxy-4-phenylmethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(3-ethoxy-4-phenylmethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2.ClH/c1-2-25-22-14-19(15-23-16-20-10-6-7-13-24-20)11-12-21(22)26-17-18-8-4-3-5-9-18;/h3-14,23H,2,15-17H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGQATWTDLHEFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNCC2=CC=CC=N2)OCC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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